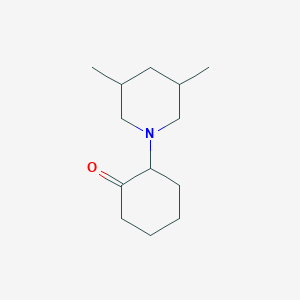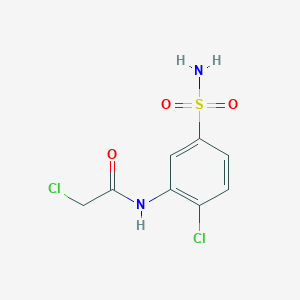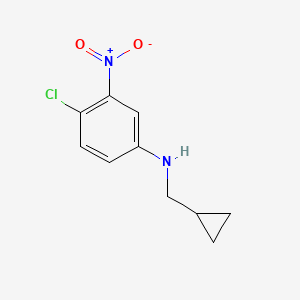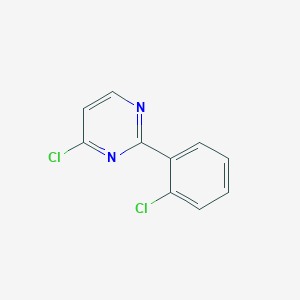
2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO/c1-10-7-11(2)9-14(8-10)12-5-3-4-6-13(12)15/h10-12H,3-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.Scientific Research Applications
Stereoselective Synthesis in Spiro Derivatives
Research by Deeva et al. (2005) highlights the application of 2-(3,5-Dimethylpiperidin-1-yl)cyclohexan-1-one in the stereoselective synthesis of spiro derivatives. This process involves tandem reactions of Knoevenagel condensation and cyclization, leading to the formation of specific isomers in benzoquinolizine rings (Deeva, E. V., Glukhareva, T., Zybina, N. A., & Morzherin, Y., 2005).
Binding Protein Identification
Chang et al. (2011) used a compound related to this compound to identify binding proteins in a chemical affinity matrix. This research is significant in biochemistry for identifying interactions between molecules and proteins, particularly in the context of anti-resorptive compounds (Chang, Sung-Youn et al., 2011).
Crystal Structure Characterization
Shi et al. (2007) conducted a study on a compound structurally related to this compound, focusing on its synthesis and crystal structure characterization. This research contributes to our understanding of molecular configurations and interactions in crystalline states (Shi et al., 2007).
Catalytic Applications in Alkane Oxidation
The work of Ottaviani et al. (2020) demonstrates the use of a complex containing a structure similar to this compound in the catalytic oxidation of cyclohexane. This represents an eco-friendly approach to chemical transformations in industrial applications (Ottaviani, D. et al., 2020).
Conformational Studies in Molecular Mimics
Mari et al. (2004) explored the use of a compound analogous to this compound in conformational studies of molecular mimics. This research has implications in the design of biomolecular mimics for various applications, such as drug development (Mari, S. et al., 2004).
Structure-Activity Relationship in KCa2 Channels
El-Sayed et al. (2021) conducted a study on the structure-activity relationship of KCa2 channel modulators using derivatives of a compound structurally related to this compound. This research is significant in the field of medicinal chemistry and neuropharmacology (El-Sayed, N. et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)12-5-3-4-6-13(12)15/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWPAMXCIMFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)

![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)
![2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1419167.png)

![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)

![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)



![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)